molecular formula C11H8ClNO2 B1302490 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone CAS No. 37091-33-1

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone

Cat. No. B1302490
CAS RN: 37091-33-1
M. Wt: 221.64 g/mol
InChI Key: UFMZTZBXSLVZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 221.64 and its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2 .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is characterized by the presence of an isoxazole ring attached to a 4-chlorophenyl group and an ethanone group . The structure exhibits C–H…N intermolecular interactions .


Physical And Chemical Properties Analysis

“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” has a molecular weight of 221.64 . Its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2, which represents its molecular structure .

Scientific Research Applications

Pharmacology: Antiviral Research

This compound has been explored for its potential antiviral properties. In pharmacological studies, derivatives of isoxazole, such as 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone, have shown activity against various viral strains. This makes it a candidate for further research into antiviral drug development .

Biochemistry: Enzyme Inhibition

In biochemistry, the chlorophenyl group of this compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction can be crucial for understanding enzyme mechanisms and for designing enzyme inhibitors that could regulate metabolic pathways .

Medicinal Chemistry: Cancer Therapeutics

The structural features of this compound suggest its utility in medicinal chemistry, particularly in the synthesis of molecules with potential anticancer activities. Its isoxazole ring could be pivotal in the design of new chemotherapeutic agents .

Organic Synthesis: Building Block

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone serves as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile precursor for synthesizing more complex organic compounds .

Analytical Chemistry: Chromatographic Studies

The compound’s unique structure could be utilized in analytical chemistry for chromatographic studies, aiding in the separation and analysis of similar organic compounds. Its properties may provide distinct retention times, crucial for analytical resolutions .

Chemical Engineering: Process Optimization

In chemical engineering, this compound could be used to optimize synthetic processes. Its stability under different conditions can be studied to improve the efficiency and yield of chemical reactions in industrial settings .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZTZBXSLVZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372591
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone

CAS RN

37091-33-1
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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